molecular formula C21H27N3O2 B7883838 (4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone

(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B7883838
M. Wt: 353.5 g/mol
InChI Key: WNJMKSOJWRDLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRP-60367 is a first-in-class small-molecule inhibitor specifically targeting the rabies virus (RABV) entry. It demonstrates nanomolar potency against certain strains of the rabies virus. This compound is significant due to its ability to block the entry of the rabies virus into host cells, making it a promising candidate for antiviral drug development .

Preparation Methods

The preparation of GRP-60367 involves several synthetic routes and reaction conditions. One common method includes the use of virus yield reduction assays. Mouse neuronal N2a cells are seeded in a 96-well plate format and incubated for 24 hours. GRP-60367 is then added in three-fold serial dilutions, followed by infection with a specific amount of virus. After incubation, the culture supernatants are collected, and progeny virus titers are determined . Industrial production methods typically involve the synthesis of GRP-60367 hydrochloride, which has better water solubility and stability compared to its free form .

Chemical Reactions Analysis

GRP-60367 primarily undergoes reactions related to its function as a viral entry inhibitor. It shows specific and potent anti-rabies virus activity, returning in dose-response assays with effective concentration values ranging from 2 to 52 nanomolar on different host cell lines . The compound does not exhibit significant cytotoxicity or off-target activities at concentrations up to 300 micromolar . The major product formed from these reactions is the inhibition of the rabies virus entry into host cells.

Mechanism of Action

GRP-60367 exerts its effects by specifically targeting the rabies virus glycoprotein, blocking the entry of the virus into host cells. The compound functions as a viral entry inhibitor, preventing the fusion of the viral envelope with the host cell membrane . Resistance profiling of the chemotype revealed hot spots in conserved hydrophobic positions of the rabies virus glycoprotein fusion loop, which were confirmed in transient cell-to-cell fusion assays . This mechanism of action highlights the compound’s specificity and potency against the rabies virus.

Comparison with Similar Compounds

GRP-60367 is unique in its specific targeting of the rabies virus glycoprotein and its potent inhibition of viral entry. Similar compounds include other small-molecule inhibitors of viral entry, such as those targeting the vesicular stomatitis virus (VSV) entry pathway . GRP-60367 stands out due to its nanomolar potency and lack of cytotoxicity at high concentrations . This makes it a promising candidate for further development as an antiviral drug.

Similar Compounds::
  • Vesicular stomatitis virus entry inhibitors
  • Other small-molecule rabies virus entry inhibitors

Properties

IUPAC Name

[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMKSOJWRDLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.